Direct Head-to-Head Comparison: 60-Fold Greater Potency in DNA Relaxation Inhibition versus Etoposide
In a direct head-to-head biochemical comparison using a DNA relaxation inhibition assay, ARN-21934 demonstrated an IC50 of 2 μM compared to an IC50 of 120 μM for the clinical topoII poison etoposide [1]. This represents a 60-fold improvement in biochemical potency under identical experimental conditions.
| Evidence Dimension | Inhibition of DNA relaxation (IC50) |
|---|---|
| Target Compound Data | 2 μM |
| Comparator Or Baseline | Etoposide: 120 μM |
| Quantified Difference | 60-fold greater potency |
| Conditions | In vitro DNA relaxation assay using human topoisomerase IIα |
Why This Matters
This direct biochemical comparison provides a quantifiable potency advantage over the most widely used clinical topoII inhibitor, justifying selection for preclinical programs aiming for improved target engagement at lower concentrations.
- [1] Ortega JA, Arencibia JM, Brindani N, et al. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. J Med Chem. 2020;63(21):12873-12886. doi:10.1021/acs.jmedchem.0c00774. PMID: 33079544; PMCID: PMC7668297. View Source
